4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine
CAS No.: 1204298-64-5
Cat. No.: VC0176615
Molecular Formula: C12H8ClIN4
Molecular Weight: 370.578
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204298-64-5 |
|---|---|
| Molecular Formula | C12H8ClIN4 |
| Molecular Weight | 370.578 |
| IUPAC Name | 4-chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C12H8ClIN4/c13-10-9-8(6-1-3-7(14)4-2-6)5-16-11(9)18-12(15)17-10/h1-5H,(H3,15,16,17,18) |
| Standard InChI Key | VWCZWHLJXUQJTO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CNC3=C2C(=NC(=N3)N)Cl)I |
Introduction
Chemical Structure and Properties
The molecular structure of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine consists of a pyrrolo[2,3-d]pyrimidine core with specific substituents attached at positions 2, 4, and 5. The compound possesses a chlorine atom at position 4, an iodophenyl group at position 5, and an amino group at position 2. The nitrogen at position 7 exists in the form of an N-H group, as indicated by the designation "7H" in the compound's name.
Chemical Identifiers and Representation
The compound is registered with CAS number 1204298-64-5 and can be represented using various chemical notations . The IUPAC name is 4-chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine, which systematically describes its structure. The chemical structure can also be represented using SMILES notation (C1=CC(=CC=C1C2=CNC3=C2C(=NC(=N3)N)Cl)I) and InChI notation (InChI=1S/C12H8ClIN4/c13-10-9-8(6-1-3-7(14)4-2-6)5-16-11(9)18-12(15)17-10/h1-5H,(H3,15,16,17,18)).
Physical and Chemical Properties
The physical and chemical properties of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine
| Property | Value |
|---|---|
| Molecular Formula | C12H8ClIN4 |
| Molecular Weight | 370.578 g/mol |
| XLogP3 | 3.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 67.6 Ų |
| Heavy Atom Count | 18 |
| Complexity | 298 |
The compound has a molecular weight of 370.578 g/mol and a molecular formula of C12H8ClIN4 . The XLogP3 value of 3.6 indicates moderate lipophilicity, suggesting potential for membrane permeability . The compound contains 2 hydrogen bond donors and 3 hydrogen bond acceptors, which may influence its ability to interact with biological targets . With a topological polar surface area of 67.6 Ų, it exhibits characteristics that may influence its pharmacokinetic properties including absorption, distribution, metabolism, and excretion in biological systems .
Comparison with Related Compounds
To better understand the unique features of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine, it is valuable to compare it with structurally related compounds within the pyrrolo[2,3-d]pyrimidine family.
Comparison with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine represents a simpler, unsubstituted version of the scaffold present in our compound of interest . The key structural differences include:
-
Absence of the 4-iodophenyl group at position 5
-
Absence of the amino group at position 2
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate in pharmaceutical synthesis and has been produced using optimized methods that achieve high yield and purity . The addition of the iodophenyl and amino groups in 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine likely alters its reactivity profile and potential biological activities.
Comparison with 4-Chloro-5-iodo-2-methyl-7H-pyrrolo(2,3-d)pyrimidine
Another related compound is 4-Chloro-5-iodo-2-methyl-7H-pyrrolo(2,3-d)pyrimidine, which shares several structural features with 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine . The key differences include:
-
Presence of an iodo group at position 5 instead of an iodophenyl group
-
Presence of a methyl group at position 2 instead of an amino group
-
Lower molecular weight (293.49 g/mol vs. 370.578 g/mol)
These structural differences likely result in distinct physicochemical properties and potential biological activities between the two compounds. The presence of the bulkier iodophenyl group in 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine may influence its binding characteristics and three-dimensional conformation compared to the compound with a simple iodo substituent.
Table 2: Comparison of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine with Related Compounds
| Property | 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo(2,3-d)pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
|---|---|---|---|
| Molecular Formula | C12H8ClIN4 | C7H5ClIN3 | C6H4ClN3 |
| Molecular Weight | 370.578 g/mol | 293.49 g/mol | 153.57 g/mol |
| Position 2 | Amino group | Methyl group | Unsubstituted |
| Position 5 | 4-Iodophenyl group | Iodo group | Unsubstituted |
| Position 4 | Chloro group | Chloro group | Chloro group |
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